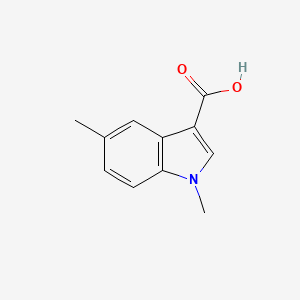

1,5-Dimethyl-1H-indole-3-carboxylic acid

Description

The indole (B1671886) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. rsc.org Its unique electronic properties and its presence in a vast array of biologically active natural products and synthetic compounds make it a privileged structure in medicinal chemistry. nih.govnih.gov The indole nucleus is a key component of the amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, highlighting its fundamental role in biological systems. sigmaaldrich.cn This inherent biological relevance has spurred extensive research into indole-containing molecules, leading to the development of numerous therapeutic agents. researchgate.net

Within the broad class of indole derivatives, indole-3-carboxylic acids represent a particularly significant area of academic and industrial research. The carboxylic acid group at the 3-position of the indole ring provides a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse pharmacological properties. researchgate.net Researchers have explored these derivatives for various applications, including their potential as antimicrobial agents and as antagonists for receptors like the angiotensin II receptor and the serotonin 5-HT2C receptor. nih.govnih.gov The ability to readily modify the indole-3-carboxylic acid core structure has made it a valuable template in the design and discovery of new drug candidates. rsc.orgnih.gov

This article focuses specifically on the chemical compound 1,5-Dimethyl-1H-indole-3-carboxylic acid . This particular molecule is a derivative of indole-3-carboxylic acid, featuring methyl groups at the 1 and 5 positions of the indole ring. While extensive research has been conducted on the broader class of indole-3-carboxylic acid derivatives, detailed scientific literature specifically elucidating the synthesis, characterization, and biological applications of this compound is not as prevalent. However, its availability from various chemical suppliers suggests its use as a building block in organic synthesis or as a compound for screening in drug discovery programs. sigmaaldrich.cnachemblock.comcymitquimica.combldpharm.com

The following sections will provide a detailed overview of the known properties of this compound and discuss its potential research applications in the context of related indole derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1260831-20-6 | achemblock.com |

| Molecular Formula | C₁₁H₁₁NO₂ | achemblock.comcymitquimica.com |

| Molecular Weight | 189.22 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | CC1=CC2=C(C=C1)N(C)C=C2C(=O)O | achemblock.com |

| Purity | 97% | achemblock.com |

Synthesis of Indole-3-Carboxylic Acid Derivatives

While specific synthetic routes for this compound are not extensively detailed in published literature, the synthesis of indole-3-carboxylic acid derivatives is a well-established field in organic chemistry. A variety of methods have been developed to construct the indole ring and introduce the carboxylic acid functionality.

One common approach is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of a 3-carboxy-substituted indole, a pyruvic acid derivative can be used as the carbonyl component.

Another versatile method is the Reissert indole synthesis , where o-nitrotoluene reacts with diethyl oxalate (B1200264) to form an intermediate that can be reductively cyclized to yield indole-2-carboxylic acid. While this traditionally yields the 2-carboxy isomer, modifications and alternative strategies can lead to 3-substituted indoles.

More contemporary methods often involve transition-metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Buchwald-Hartwig reactions , can be employed to construct the indole nucleus from appropriately substituted anilines and alkynes or other coupling partners.

A domino synthesis strategy for producing 1,2,5-trisubstituted 1H-indole-3-carboxylic esters has been reported, which involves a [3+2] cyclization of an anion with an imine followed by ring closure. mdpi.com Additionally, a process for preparing 1-methylindazole-3-carboxylic acid has been detailed in patent literature, which could potentially be adapted for indole analogs. google.com

The synthesis of various substituted indole-3-carboxylic acid derivatives for biological evaluation has been described, often starting from commercially available indole-3-carboxylic acid and modifying it through standard peptide coupling or other functionalization reactions. researchgate.net

Research Applications and Future Directions

Although specific research applications for this compound are not widely documented, the broader class of indole-3-carboxylic acid derivatives has been the subject of intensive investigation, suggesting potential avenues of research for this particular compound.

Antimicrobial Agents: Indole-3-carboxylic acid has been conjugated with dipeptide motifs to create novel antimicrobial agents. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. rsc.org Molecular docking studies suggest that these derivatives may act by inhibiting DNA gyrase and lanosterol-14-alpha demethylase. rsc.org

Antihypertensive Agents: Novel derivatives of indole-3-carboxylic acid have been synthesized and evaluated as angiotensin II receptor 1 (AT₁) antagonists. nih.gov Some of these compounds have demonstrated high affinity for the AT₁ receptor and have been shown to lower blood pressure in in-vivo studies. nih.gov

Anti-HIV Agents: Substituted indole-3-carbaldehydes, which can be derived from indole-3-carboxylic acids, have been synthesized and evaluated for their anti-HIV activity. indiandrugsonline.org Some of these compounds have shown significant inhibition of HIV-1 integrase and reverse transcriptase. indiandrugsonline.org

Serotonin Receptor Antagonists: 1H-Indole-3-carboxylic acid pyridine-3-ylamides have been identified as potent and selective antagonists for the 5-HT₂C receptor, which is a target for the treatment of various central nervous system disorders. nih.gov

Given the diverse biological activities of its structural analogs, this compound represents a compound of interest for further research. Its availability for purchase facilitates its use in high-throughput screening campaigns to identify new lead compounds for various therapeutic targets. Future research could focus on developing efficient and scalable synthetic routes for this compound and evaluating its biological activity in a range of assays. The methyl substitutions at the N1 and C5 positions may influence its pharmacokinetic and pharmacodynamic properties compared to other indole-3-carboxylic acid derivatives, making it a potentially valuable addition to the chemical toolbox for medicinal chemists.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-10-8(5-7)9(11(13)14)6-12(10)2/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQYYRFASDNRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,5 Dimethyl 1h Indole 3 Carboxylic Acid and Analogues

Strategic Approaches to Indole-3-carboxylic Acid Core Construction

The foundational step in synthesizing complex indoles is the efficient construction of the indole-3-carboxylic acid scaffold. Modern synthetic chemistry offers several powerful approaches, including cascade reactions, transition metal catalysis, and classical cyclization methods.

One-pot cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single synthetic operation without isolating intermediates. In the context of indole (B1671886) synthesis, these methodologies allow for the rapid assembly of complex substituted indole cores.

A notable example is the three-component cascade reaction for synthesizing 2,3-disubstituted indoles. This process begins with a Sonogashira coupling of a 2-bromoanilide with a terminal alkyne, followed by an intramolecular amidopalladation and a subsequent Cacchi cyclization with an aryl halide, all facilitated by a palladium catalyst in a single pot. acs.org Although this method uses 2-bromoanilides, which are less reactive than their iodo-counterparts, the use of specialized phosphine (B1218219) ligands like X-Phos allows the reaction to proceed efficiently. acs.org

Another powerful one-pot strategy involves a copper-catalyzed tandem sequence. For instance, multisubstituted indoles can be synthesized from aryl iodides and enamines in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. organic-chemistry.org This process involves a tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction, catalyzed by copper(I) iodide with a specific ligand. organic-chemistry.org

| Methodology | Key Reagents & Catalysts | Description | Reference |

|---|---|---|---|

| Palladium-Catalyzed Three-Component Cascade | 2-Bromoanilide, Terminal Alkyne, Aryl Bromide, Pd(OAc)₂, X-Phos, Cs₂CO₃ | A one-pot synthesis involving sequential Sonogashira coupling, amidopalladation, and Cacchi cyclization to form 2,3-disubstituted indoles. | acs.org |

| Copper-Catalyzed Tandem Reaction | Aryl Iodide, Enamine, CuI, Johnphos (ligand), KHCO₃, DMSO | A one-pot synthesis involving a tandem Ullmann-type C-N bond formation and an intramolecular cross-dehydrogenative coupling. | organic-chemistry.org |

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and provides versatile routes to indole-3-carboxylic acids and their derivatives.

Palladium-catalyzed Cross-Coupling: These reactions are powerful tools for C-C and C-N bond formation.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, can be applied intramolecularly to form the indole ring. researchgate.netmdpi.comthieme-connect.com For example, 2-halo-N-allylanilines can undergo an intramolecular Heck reaction to yield 3-substituted indoles. researchgate.net An oxidative Heck reaction between indoles and cyclohexenone has also been developed to create meta-(indol-3-yl)phenols. acs.org

The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is widely used for indole synthesis. libretexts.org This reaction can be part of a cascade process where a 2-iodoaniline (B362364) is coupled with a terminal alkyne, followed by cyclization to form the indole ring. mdpi.comnih.gov This method is effective for producing a variety of polysubstituted indoles. nih.gov

The Suzuki coupling , which couples an organoboron compound with an organohalide, can be used sequentially with other cross-coupling reactions. For instance, a Sonogashira reaction can be followed by a Suzuki reaction on a di-halogenated indole to introduce diverse functional groups. thieme-connect.com

Palladium catalysis can also be employed in reductive N-heteroannulation reactions. Derivatives of 2-(2-nitrophenyl)propenoic acid can be converted to indoles with an ester group at the 3-position using carbon monoxide as the reducing agent in a palladium-catalyzed process. thieme-connect.com This method shows good tolerance for various functional groups on the aromatic ring. thieme-connect.com

| Reaction | Catalyst/Reagents | Application in Indole Synthesis | Reference |

|---|---|---|---|

| Intramolecular Heck Reaction | PdCl₂(PCy₃)₂, K₂CO₃ | Cyclization of 2-halo-N-allylanilines to form the indole ring system. | researchgate.net |

| Sonogashira Coupling/Cyclization | Pd/C, PPh₃, CuI (or ZnCl₂) | Coupling of 2-iodoanilines with terminal alkynes followed by cyclization. | mdpi.com |

| Sequential Sonogashira-Suzuki | Pd catalysts | Stepwise functionalization of dihalo-indoles to create complex derivatives. | thieme-connect.com |

| Reductive N-Heteroannulation | PdCl₂(PPh₃)₂, CO | Cyclization of 2-(2-nitrophenyl)propenoic acid derivatives to yield indole-3-carboxylates. | thieme-connect.com |

Several classical and modern cyclization reactions are fundamental to constructing the indole core.

The Fischer indole synthesis is a historic and widely used method discovered in 1883. wikipedia.org It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, proceeding through a phenylhydrazone intermediate that rearranges and cyclizes to form the indole. wikipedia.orgyoutube.com A modern variation involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the key intermediate for the Fischer cyclization. wikipedia.orgacs.org

The Reissert indole synthesis provides a route to indole-2-carboxylic acids. wikipedia.orgchemeurope.com The process starts with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264), followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate using reagents like zinc in acetic acid. wikipedia.orgchemeurope.com While this yields a carboxyl group at the C-2 position, it is a foundational method for building the core indole ring, which can be subsequently modified. researchgate.net

The Hegedus indole synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines. wikipedia.org This method is efficient for generating various substituted indoles and other heterocycles. thieme-connect.comthieme-connect.com The reaction can be performed catalytically by using an oxidant like benzoquinone to regenerate the active Pd(II) catalyst. thieme-connect.com

| Synthesis Method | Starting Materials | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acid catalyst (e.g., H₂SO₄, ZnCl₂) | Substituted Indoles | wikipedia.org |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOC₂H₅), then Reductive Cyclization (e.g., Zn/CH₃COOH) | Indole-2-carboxylic acid | wikipedia.orgchemeurope.com |

| Hegedus Indole Synthesis | o-Allylaniline | Pd(II) catalyst (e.g., PdCl₂) | 2-Methylindole (from 2-allylaniline) | wikipedia.orgthieme-connect.com |

Copper-catalyzed reactions, particularly those employing copper(I) iodide (CuI), offer effective strategies for synthesizing indoles, often under milder conditions than traditional methods. The Ullmann condensation , a copper-promoted conversion of aryl halides, is a classic example. researchgate.netwikipedia.org Modern protocols have improved upon the harsh conditions originally required.

CuI is frequently used as a co-catalyst in palladium-catalyzed reactions like the Sonogashira coupling, but it also catalyzes key transformations independently. libretexts.org Research has shown that CuI can catalyze the synthesis of poly-substituted indoles from 2-halotrifluoroacetanilides and β-keto esters. ijream.org

Furthermore, an efficient synthesis of N-substituted 1H-indole-3-carboxylic acid derivatives has been reported using a Cu(I)-catalyzed carbon-nitrogen cross-coupling reaction. ijream.org This highlights the utility of copper catalysis in directly forming the desired indole acid framework. A one-pot tandem process using a copper catalyst enables the synthesis of multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Coupling with β-keto esters | 2-halotrifluoroacetanilides, β-keto esters | CuI, L-proline, Cs₂CO₃ | Poly-substituted indoles | ijream.org |

| C-N Cross-Coupling | (Specific precursors for N-substituted indoles) | CuI, K₃PO₄ | N-substituted 1H-indole-3-carboxylic acid derivatives | ijream.org |

| Tandem Ullmann/CDC | Aryl iodides, Enamines | CuI, Johnphos | Multisubstituted indoles | organic-chemistry.org |

Specific Synthetic Routes to 1,5-Dimethyl-1H-indole-3-carboxylic Acid

While the general strategies above construct the indole-3-carboxylic acid core, obtaining the specific 1,5-dimethyl derivative often involves a final functionalization step from a closely related precursor.

A direct and common method for preparing indole-3-carboxylic acids is the oxidation of the corresponding indole-3-carbaldehyde. This transformation is a standard procedure in organic chemistry. Indole-3-carbaldehyde exhibits reactivity typical of aromatic aldehydes and is readily oxidized to indole-3-carboxylic acid. wikipedia.org

Therefore, a practical synthesis of this compound involves the oxidation of 1,5-Dimethyl-1H-indole-3-carbaldehyde. The precursor aldehyde can be synthesized through various formylation methods, such as the Vilsmeier-Haack reaction on 1,5-dimethylindole. Once the aldehyde is obtained, it can be subjected to standard oxidizing agents to yield the target carboxylic acid. Common reagents for this type of aldehyde-to-carboxylic acid conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder oxidants like silver oxide (Ag₂O).

This two-step sequence—formylation followed by oxidation—provides a reliable and high-yielding pathway to the target molecule, leveraging the well-established chemistry of the indole nucleus.

Methylation Strategies for Indole Nitrogen and Ring Positions

Directing methylation to specific positions on the indole scaffold is crucial for creating derivatives like this compound. Strategies have been developed for methylation at both the indole nitrogen (N1) and various carbon atoms on the benzene (B151609) ring portion of the molecule.

A notable method for N-methylation employs methyl trifluoroacetate (B77799) (MTFA) in the presence of a base. researchgate.netresearchgate.net This approach has been demonstrated to be effective for a variety of N-H containing heteroaromatic compounds, including indoles. researchgate.netresearchgate.net The reaction proceeds under mild, room temperature conditions, offering good functional group tolerance. researchgate.netresearchgate.net For instance, the N-methylation of indole derivatives can be achieved using MTFA with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF). researchgate.net

While direct C5-methylation on a pre-formed indole-3-carboxylic acid is less common, the methyl group is typically introduced at an earlier stage of the synthesis, for example, by starting with a correspondingly substituted aniline (B41778) derivative (see section 2.3.2).

In plant biochemistry, a different kind of methylation occurs where the carboxylic acid group of indole-3-acetic acid (IAA) is converted to its methyl ester (MeIAA) by the enzyme IAMT1 (IAA carboxyl methyltransferase). nih.gov While this is a biological process of esterification rather than ring or nitrogen methylation, it highlights the natural occurrence of methylated indole derivatives. nih.gov

Table 1: N-Methylation of Indole Derivatives Using Methyl Trifluoroacetate (MTFA) This table is interactive. Click on the headers to sort.

| Substrate | Methylating System | Solvent | Time (h) | Yield (%) |

| Indole | MTFA, t-BuOK | DMF | 4 | 91 |

| 5-Bromoindole | MTFA, t-BuOK | DMF | 4 | 93 |

| Indole-3-carbonitrile | MTFA, t-BuOK | DMF | 4 | 88 |

| Methyl indole-3-carboxylate | MTFA, t-BuOK | DMF | 10 | 85 |

Data sourced from studies on the N-methylation of various indole compounds. researchgate.net

Functionalization of the C3 Carboxylic Acid Group Precursors

The carboxylic acid moiety at the C3 position is often installed by the transformation of a precursor functional group. Aldehydes are common and versatile precursors. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group (a precursor to the carboxyl group) at the C3 position of electron-rich indoles. wikipedia.orgorganic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org The resulting indole-3-carboxaldehyde (B46971) can then be oxidized to the corresponding carboxylic acid. A catalytic version of the Vilsmeier-Haack reaction has also been developed for the formylation of indoles under mild conditions. orgsyn.org

Other synthetic routes start from different precursors. For example, indole-3-carboxylic acids can be synthesized from isatins and dimethyl sulfoxide (DMSO) through a one-pot cascade reaction involving a one-carbon translocation. rsc.org Another approach involves the hydrolysis of 3-trichloroacetyl indole, prepared from indole and trichloroacetyl chloride, to yield the carboxylic acid.

Flow chemistry has also been applied to the synthesis of indole-3-carboxylic esters, which are direct precursors to the acids. One such process involves the reductive cyclization of a functionalized precursor under hydrogenation conditions, offering a scalable and continuous method for production. beilstein-journals.org

Synthesis of Structurally Related N- and Ring-Substituted Indole-3-carboxylic Acids

The synthesis of N-alkylated indole-3-carboxylic acids can be achieved through various methods. One efficient technique involves the copper(I)-catalyzed intramolecular C-N bond formation. In this approach, substrates like N-substituted methyl 3-amino-2-(2-bromophenyl)acrylates undergo cyclization to form the N-alkylated indole ring. This method is suitable for preparing a range of N-alkyl and N-aryl derivatives under relatively mild conditions.

Another strategy involves the direct alkylation of the indole nitrogen. For instance, 6-bromoindole (B116670) can be alkylated at the N1 position using a suitable alkyl halide, such as a bromoacetic ester, in the presence of a base like sodium hydride (NaH) in DMF. nih.gov The resulting ester can then be hydrolyzed to the carboxylic acid. nih.gov While this example uses an acetic acid side chain, the principle can be extended to other alkylating agents.

Introducing a methyl group at the C5 position of the indole ring is most effectively accomplished by selecting an appropriate starting material that already contains this substituent. The Fischer indole synthesis and the Japp-Klingemann reaction are powerful methods that utilize substituted anilines or their corresponding diazonium salts to construct the indole core. rsc.orgnumberanalytics.com

To synthesize a 5-methylindole (B121678) derivative, one would typically start with a p-toluidine (B81030) (4-methylaniline) derivative. For example, in a Japp-Klingemann synthesis, 4-methylaniline is first converted to its diazonium salt. This salt then reacts with a β-keto ester or a related active methylene (B1212753) compound to form a hydrazone. numberanalytics.comsemanticscholar.org Subsequent acid-catalyzed cyclization of this hydrazone (the Fischer indole synthesis step) yields the 5-methylindole scaffold. rsc.orgsemanticscholar.org

Alternatively, a modified Vilsmeier-Haack approach can be used. The reaction of 2,4-dimethylaniline (B123086) with the Vilsmeier reagent (POCl₃/DMF) has been shown to produce 5-methyl-1H-indole-3-carbaldehyde in high yield. google.com This aldehyde is a direct precursor that can be readily oxidized to 5-methyl-1H-indole-3-carboxylic acid.

Table 2: Synthesis of 5-Substituted Indole-3-carbaldehyde Precursors via Vilsmeier-Haack Reaction This table is interactive. Click on the headers to sort.

| Starting Aniline Derivative | Product | Yield (%) |

| 2,4-Dimethylaniline | 5-Methyl-1H-indole-3-carbaldehyde | 88 |

| 4-Bromo-2-methylaniline | 5-Bromo-1H-indole-3-carbaldehyde | 91 |

| 4-Chloro-2-methylaniline | 5-Chloro-1H-indole-3-carbaldehyde | 90 |

Data sourced from a patent describing the synthesis of various indole-3-carboxaldehyde compounds. google.com

Emerging Synthetic Techniques for Indole-3-carboxylic Acid Production

The removal of the C3-carboxyl group is a key transformation for accessing 3-unsubstituted indoles from their carboxylic acid counterparts. While often accomplished with metal catalysts, there is a growing interest in developing metal-free alternatives.

Recent research has shown that the decarboxylation of indole-3-carboxylic acids can be achieved smoothly under simple, metal-free basic conditions. researchgate.net Two effective systems have been developed: one using potassium carbonate (K₂CO₃) as a catalyst and another promoted by acetonitrile (B52724). researchgate.net These methods provide an efficient and straightforward route to the corresponding indoles in good to excellent yields. The proposed mechanism involves the formation of a 1H-indole-3-carboxylate anion, which then undergoes decarboxylation to form a carbanionic intermediate that is subsequently protonated to yield the final indole product. researchgate.net

Propylphosphonic Anhydride (B1165640) (T3P) Mediated Couplings

Propylphosphonic anhydride, commonly known as T3P®, has emerged as a powerful and versatile reagent in organic synthesis, particularly for the formation of amide bonds. semanticscholar.orgribbitt.comyoutube.com Its application in the synthesis of derivatives of this compound and its analogues offers a mild, efficient, and high-yielding methodology. ribbitt.com T3P® is recognized for its broad functional group tolerance, low toxicity, and the straightforward removal of its water-soluble byproducts, which simplifies purification procedures. ribbitt.comcsic.es

The reagent functions by activating the carboxylic acid group, facilitating its coupling with a primary or secondary amine to form the corresponding amide. youtube.com This process is generally characterized by its mild reaction conditions and the ability to minimize epimerization, which is a significant advantage when working with chiral substrates. ribbitt.com

Research Findings

Research into the use of T3P® for amide bond formation has demonstrated its efficacy across a wide range of carboxylic acids and amines. researchgate.net While specific studies focusing exclusively on this compound are not extensively detailed in prominent literature, the well-established reactivity of T3P® with other indole-3-carboxylic acid derivatives, such as indole-3-acetic acid, provides a strong basis for its application in this context. unmc.eduunmc.edu

The general reaction mechanism involves the activation of the carboxylic acid by T3P® to form a reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and propanephosphonic acid byproducts. youtube.com These byproducts are readily removed by an aqueous workup. ribbitt.comcsic.es

Studies on similar substrates have shown that T3P®-mediated couplings proceed with high efficiency, often providing excellent yields of the amide products. ribbitt.com For instance, the coupling of various amines with indole-3-acetic acid using T3P® has been shown to be a successful strategy for generating a library of amide derivatives. unmc.eduunmc.edu In cases where the amine substrate contains multiple reactive sites, such as piperazine, dimerization can occur. However, the use of additives like N-Hydroxysuccinimide (NHS) can effectively mitigate this side reaction by modulating the reactivity of the mixed anhydride intermediate, thereby favoring the formation of the monomeric product. unmc.eduunmc.edu

The reaction conditions for T3P®-mediated couplings are typically mild, often carried out at room temperature, and the reagent is compatible with a variety of common organic solvents, including ethyl acetate (B1210297) and dichloromethane. youtube.com

Illustrative Reaction Data

The following table illustrates the expected outcomes for the T3P®-mediated coupling of this compound with a selection of representative amines, based on established findings for analogous indole carboxylic acids.

| Amine | Product | Expected Yield (%) |

| Aniline | N-phenyl-1,5-dimethyl-1H-indole-3-carboxamide | 85-95 |

| Benzylamine | N-benzyl-1,5-dimethyl-1H-indole-3-carboxamide | 88-96 |

| Morpholine | (1,5-dimethyl-1H-indol-3-yl)(morpholino)methanone | 90-98 |

| Piperidine | (1,5-dimethyl-1H-indol-3-yl)(piperdin-1-yl)methanone | 89-97 |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms in Indole-3-carboxylic Acid Synthesis

The formation of the indole-3-carboxylic acid structure can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. These routes often involve intricate steps that dictate the final arrangement of atoms in the heterocyclic system.

Recent advancements in synthetic methodology have introduced novel approaches to indole-3-carboxylic acid synthesis that involve a formal translocation of a carbon atom. One such robust, one-pot cascade method utilizes readily available isatins and dimethyl sulfoxide (B87167) (DMSO). rsc.org The mechanism involves an initial reaction where DMSO facilitates a one-carbon translocation. This process proceeds through the in situ generation of an α,β-unsaturated methylvinylsulfoxide intermediate. The subsequent steps involve the cleavage of an amide bond within the isatin (B1672199) structure followed by a ring-closing reaction to form the indole-3-carboxylic acid skeleton. rsc.org This unorthodox approach highlights a sophisticated rearrangement pathway for constructing the target acid functionality.

Table 1: Key Stages in Carbon Atom Translocation Synthesis

| Stage | Description | Key Intermediates/Processes |

| 1 | Isatin Activation & Intermediate Formation | Reaction of isatin with DMSO to generate an α,β-unsaturated methylvinylsulfoxide. |

| 2 | Bond Cleavage | Cleavage of the internal amide bond of the isatin-derived intermediate. |

| 3 | Ring Closure & Carboxylation | Intramolecular cyclization and rearrangement to form the indole-3-carboxylic acid product. |

This table summarizes the general sequence of a carbon translocation mechanism for the synthesis of indole-3-carboxylic acids.

The reactivity of the indole (B1671886) nucleus is governed by its electron density distribution. The indole ring is an electron-rich aromatic system, with the C3 position being particularly nucleophilic. This high electron density at C3 makes it the most reactive site for electrophilic substitution, which is a common strategy for introducing the carboxylic acid group (or a precursor).

Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the nucleophilicity of substituted indoles by calculating proton affinities (PAs). researchgate.net These studies confirm that the C3 position has a significantly higher proton affinity compared to other positions on the indole ring. researchgate.net The introduction of substituents, such as the methyl groups in 1,5-Dimethyl-1H-indole-3-carboxylic acid, further modulates this reactivity.

N1-Methyl Group : The methyl group on the indole nitrogen is an electron-donating group. It increases the electron density of the pyrrole (B145914) ring, further enhancing the nucleophilicity of the C3 position.

C5-Methyl Group : The methyl group at the C5 position on the benzene (B151609) portion of the indole ring also contributes electron density through an inductive effect, albeit to a lesser extent on the C3 position compared to the N1-substituent.

The synthesis often proceeds through distinct reaction intermediates. For example, in the Vilsmeier-Haack formylation, a common method to introduce a C3-aldehyde group that can be subsequently oxidized, the key intermediate is an electrophilic iminium species derived from a formamide (B127407) (like DMF). This electrophile is readily attacked by the electron-rich C3 position of the indole.

The synthesis of specifically substituted indole-3-carboxylic acids like the 1,5-dimethyl derivative relies on the strategic use of catalysts and reagents to direct the reactions to the desired positions and achieve the target structure.

A domino strategy for synthesizing 1,2,5-trisubstituted 1H-indole-3-carboxylic esters provides a relevant example. mdpi.com This method involves a [3+2] cyclization where an imine (formed from an aldehyde and a primary amine, which would introduce the N1-substituent) reacts with a deprotonated phenylacetate (B1230308) derivative. mdpi.com The reaction is initiated by a base, such as potassium carbonate, and proceeds via an SNAr (nucleophilic aromatic substitution) process. The initial indoline (B122111) product spontaneously air-oxidizes to the aromatic indole. mdpi.com

Another common route is the Fischer indole synthesis, followed by functionalization. To obtain this compound, one could start with 4-methylphenylhydrazine (B1211910) and an appropriate ketone to form 5-methylindole (B121678). Subsequent N-methylation and C3-carboxylation would yield the final product. The N-methylation is typically achieved using a base (e.g., NaH) and a methylating agent (e.g., methyl iodide), while C3-carboxylation can be performed through various methods, including direct carboxylation with CO₂ after lithiation at the C3 position or, more commonly, through formylation followed by oxidation.

Catalysts play a pivotal role in many synthetic transformations. For instance, palladium catalysts are used in cross-coupling reactions to build complex indole structures. rug.nl In hydrogenation reactions for reductive cyclization steps, catalysts like Palladium on carbon (Pd/C) are employed. beilstein-journals.org

Mechanisms of Functional Group Interconversion on the Indole Scaffold

Once the substituted indole core is formed, subsequent reactions can be used to modify functional groups. The conversion of a C3-aldehyde to a carboxylic acid and the removal of the carboxylic acid group are two fundamental transformations.

The oxidation of an indole-3-carbaldehyde to the corresponding carboxylic acid is a common final step in many synthetic routes. This transformation can be achieved through both chemical and biological means.

In chemical synthesis, a variety of oxidizing agents can be used. The oxidation of skatole (3-methylindole) with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of tetrahydrofuran (B95107) and water is one reported method to yield the aldehyde, which can be further oxidized. ekb.eg More direct oxidation of the aldehyde itself can be achieved with reagents like sodium periodate (B1199274) catalyzed by manganese complexes or simply with potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). The mechanism generally involves the formation of a hydrate (B1144303) from the aldehyde in the presence of water, which is then oxidized to the carboxylic acid.

In biological systems, such as the plant Arabidopsis, this oxidation is catalyzed by specific enzymes. nih.govnih.gov Aldehyde oxidases (AAOs), which are molybdenum-containing enzymes, are responsible for converting aldehydes into their corresponding carboxylic acids. nih.gov For instance, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been shown to function in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.govnih.gov

Table 2: Comparison of Oxidation Pathways

| Pathway | Reagents/Catalysts | Key Features |

| Chemical | KMnO₄, Ag₂O, DDQ, NaIO₄ | Often requires stoichiometric amounts of oxidant; can be performed under various reaction conditions. |

| Biochemical | Aldehyde Oxidase (AAO1) | Enzymatic, highly specific; occurs under physiological conditions. nih.govnih.gov |

This table outlines the key differences between chemical and biochemical methods for oxidizing indole-3-carbaldehydes.

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). While the decarboxylation of β-keto acids is a well-known process that occurs readily upon heating via a cyclic transition state, the decarboxylation of aromatic carboxylic acids like indole-3-carboxylic acid requires more forcing conditions as it lacks the β-carbonyl group for stabilization. masterorganicchemistry.comyoutube.comyoutube.com

The mechanism for the decarboxylation of indole-3-carboxylic acid is thought to proceed via an electrophilic substitution mechanism, essentially running a carboxylation reaction in reverse. The indole C3 position is protonated by an acid catalyst, forming a resonance-stabilized cationic intermediate (a σ-complex). The C3-carboxyl bond then cleaves, releasing CO₂ (a stable molecule) and regenerating the aromatic indole ring by loss of a proton. The high electron density of the indole ring facilitates this process by stabilizing the intermediate. The reaction is often carried out at high temperatures in the presence of a catalyst, such as copper powder in quinoline.

The process can be summarized in the following steps:

Protonation : The carboxylic acid group is protonated under acidic conditions.

Electrophilic Attack : The electron-rich C3 position of another indole molecule (or the same one intramolecularly, though less likely) can be protonated, or the carboxylic acid group itself can be lost after protonation.

Intermediate Formation : An intermediate is formed where the C3-COOH bond is weakened.

CO₂ Elimination : The C-C bond cleaves, releasing carbon dioxide.

Rearomatization : The indole ring is regenerated by loss of a proton from the intermediate.

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring portion of the indole (B1671886) nucleus are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The C2-H proton, being on the electron-rich pyrrole (B145914) ring, would likely resonate as a singlet further downfield. The two methyl groups, one attached to the nitrogen (N-CH₃) and the other at the C5 position (C5-CH₃), would appear as sharp singlets in the upfield region, likely around δ 3.8 and 2.4 ppm, respectively. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 12 ppm, due to its acidic nature and hydrogen bonding. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between δ 165 and 185 ppm. libretexts.org The aromatic and indole ring carbons would generate a series of signals in the δ 110-140 ppm range. The carbons of the N-methyl and C5-methyl groups are expected to appear in the upfield region of the spectrum. organicchemistrydata.orgwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,5-Dimethyl-1H-indole-3-carboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | Singlet, ~8.0-8.2 | ~130-135 |

| C4-H | Doublet, ~7.8-8.0 | ~122-125 |

| C6-H | Doublet, ~7.1-7.3 | ~120-123 |

| C7-H | Doublet, ~7.3-7.5 | ~110-112 |

| N-CH₃ | Singlet, ~3.8-4.0 | ~30-35 |

| C5-CH₃ | Singlet, ~2.4-2.6 | ~20-25 |

| COOH | Broad Singlet, >12 | ~168-175 |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO₂), the calculated molecular weight is approximately 189.22 g/mol . cymitquimica.comachemblock.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189. The fragmentation pattern of indole derivatives and carboxylic acids is well-documented and can be used to predict the fragmentation of the title compound. libretexts.orguni-saarland.dewhitman.edu Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (-OH): This would result in a fragment ion at m/z 172.

Loss of a carboxyl group (-COOH): This is a common fragmentation for carboxylic acids, leading to a significant peak at m/z 144. libretexts.org

Decarboxylation (-CO₂): The loss of carbon dioxide would produce a fragment at m/z 145.

Loss of a methyl radical (-CH₃): Cleavage of one of the methyl groups could lead to a fragment at m/z 174.

The presence of the indole nucleus generally leads to stable aromatic fragment ions. tsijournals.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragment Lost |

| 189 | [M]⁺ | - |

| 174 | [M - CH₃]⁺ | CH₃ |

| 172 | [M - OH]⁺ | OH |

| 145 | [M - CO₂]⁺ | CO₂ |

| 144 | [M - COOH]⁺ | COOH |

Note: The relative intensities of these peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted indole ring. nist.govspectroscopyonline.com

The most prominent features would be:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is anticipated between 1680 and 1710 cm⁻¹, with the conjugation to the indole ring potentially lowering the frequency. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in the indole ring typically appears in the 1300-1350 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and pyrrole rings.

The IR spectrum of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, shows a sharp band at 3342 cm⁻¹ assigned to the N-H stretching vibration involved in an intermolecular hydrogen bond, and a broad band from about 3200 to 2000 cm⁻¹ for the O-H stretching vibrations. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 2500-3300 | Broad, Strong |

| Aromatic C-H | 3000-3100 | Medium |

| Aliphatic C-H | 2850-2960 | Medium |

| Carbonyl C=O | 1680-1710 | Strong, Sharp |

| Aromatic C=C | 1450-1600 | Medium to Weak |

| C-N Stretch | 1300-1350 | Medium |

X-ray Diffraction Studies on Indole Carboxylic Acid Crystalline Structures

X-ray diffraction analysis of single crystals provides unambiguous proof of a molecule's three-dimensional structure and packing in the solid state. While no crystal structure for this compound is currently in the public domain, valuable insights can be drawn from the crystal structure of its close analog, methyl 1-methyl-1H-indole-3-carboxylate. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment in Research (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental for the purification and assessment of purity of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of a sample. For a relatively polar compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would likely consist of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to achieve an appropriate retention factor (Rf). Due to the acidic nature of the carboxyl group, which can cause tailing on silica plates, the addition of a small amount of acetic or formic acid to the eluent is often employed to obtain sharper, more defined spots. Visualization can be achieved under UV light, as the indole ring is UV-active.

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantitative purity analysis, reversed-phase HPLC (RP-HPLC) is the most common method. nih.govnih.gov A typical setup would involve a C8 or C18 stationary phase. The mobile phase would be a gradient or isocratic mixture of an aqueous solution (often containing a pH modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govchromatographyonline.com Detection is commonly performed using a UV detector, set to a wavelength where the indole chromophore has strong absorbance, such as around 280 nm. nih.govcaymanchem.com This technique allows for the separation of the target compound from impurities with very similar structures, providing a precise measure of its purity.

Theoretical and Computational Chemistry Studies on Indole 3 Carboxylic Acids

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1,5-Dimethyl-1H-indole-3-carboxylic acid. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Electronic Properties: DFT calculations can determine various electronic properties, such as molecular orbital energies (HOMO and LUMO), Mulliken charges, and the molecular electrostatic potential (MEP). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For a molecule like this compound, the electron-donating nature of the methyl groups is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack compared to the unsubstituted indole-3-carboxylic acid.

Reactivity Descriptors: Based on the electronic properties, various reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical hardness suggests higher reactivity. The Fukui function is another important descriptor that helps in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. In this compound, the C2 position of the indole (B1671886) ring is generally the most nucleophilic and thus prone to electrophilic substitution, a characteristic feature of the indole nucleus. The presence of the methyl group at the N1 position prevents reactions at this site, while the methyl group at the C5 position further activates the benzene (B151609) portion of the indole ring towards electrophilic attack.

A hypothetical table of calculated electronic properties for this compound using DFT at the B3LYP/6-31G(d,p) level of theory is presented below for illustrative purposes.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Electrophilicity Index (ω) | 2.68 eV |

Conformational Analysis and Molecular Modeling of Indole Derivatives

The biological activity and physical properties of indole derivatives are often dictated by their three-dimensional structure and conformational flexibility. Conformational analysis and molecular modeling are essential computational techniques used to explore the potential energy surface of a molecule and identify its stable conformations.

For this compound, the primary source of conformational flexibility arises from the rotation of the carboxylic acid group relative to the indole ring. The dihedral angle defined by the atoms C2-C3-C(O)-OH determines the orientation of the carboxyl group. Quantum mechanical calculations can be employed to perform a relaxed scan of this dihedral angle to map the potential energy surface and identify the low-energy conformers.

It is generally observed in carboxylic acids that the syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is more stable than the anti conformation. This preference is due to a stabilizing intramolecular interaction. Molecular dynamics (MD) simulations can also be used to study the conformational dynamics of the molecule in different environments, such as in solution, providing insights into the population of different conformers at a given temperature.

The presence of the methyl group at the N1 position can influence the conformational preference of the carboxylic acid group through steric interactions. Molecular modeling studies on related indole derivatives have shown that substituents on the indole ring can significantly impact the conformational landscape.

Predictive Studies of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in predicting the feasibility of chemical reactions, elucidating reaction mechanisms, and identifying transition states. For this compound, several reactions are of interest, including electrophilic substitution, decarboxylation, and esterification.

Decarboxylation: Indole-3-carboxylic acids can undergo decarboxylation under certain conditions. Theoretical studies can investigate the mechanism of this reaction, which may proceed through a protonated intermediate. By locating the transition state for the C-C bond cleavage, the activation barrier for decarboxylation can be calculated, providing an estimate of the reaction rate and the conditions required for the reaction to occur.

Transition State Theory: The identification of the transition state structure is a key aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure provides valuable information about the geometry of the molecule as it transforms from reactant to product. The energy of the transition state is used to calculate the activation energy, which is a critical parameter in chemical kinetics.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for predicting crystal structures and polymorphism.

Hydrogen Bonding Networks: In the case of this compound, the carboxylic acid group is a primary site for strong hydrogen bonding. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds. The indole N-H group, being methylated in this molecule, is not available for hydrogen bonding as a donor. However, the nitrogen atom can still act as a weak hydrogen bond acceptor. The carbonyl oxygen of the carboxylic acid group is also a strong hydrogen bond acceptor.

Computational methods, such as DFT calculations on molecular clusters (dimers, trimers, etc.), can be used to quantify the strength of these hydrogen bonds. The analysis of the Cambridge Structural Database (CSD) for related indole-3-carboxylic acids reveals that the carboxylic acid dimer motif is very common.

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can have different physical properties, such as solubility and melting point. Computational crystal structure prediction (CSP) methods can be used to explore the landscape of possible crystal packings for this compound and predict the most stable polymorphs. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.

Studies on similar molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, have shown the existence of different polymorphs with distinct hydrogen bonding patterns. mdpi.com For this compound, the interplay between the carboxylic acid dimer formation and other weaker interactions, such as C-H···O and π-π stacking between the indole rings, would determine the final crystal packing.

A table summarizing the common intermolecular interactions in indole-3-carboxylic acid derivatives is provided below.

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| O-H···O Hydrogen Bond | Strong interaction between carboxylic acid groups, often forming dimers. | 5 - 10 |

| C-H···O Hydrogen Bond | Weaker interaction involving C-H donors and oxygen acceptors. | 1 - 3 |

| π-π Stacking | Interaction between the aromatic rings of the indole moieties. | 2 - 5 |

| Van der Waals Forces | General attractive forces between molecules. | Variable |

Advanced Reactivity and Derivatization Strategies of 1,5 Dimethyl 1h Indole 3 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the C3 position is a prime site for modification through common derivatization reactions such as esterification and amidation. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. The Fischer esterification, a classic method, involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemistrystudent.comchemguide.co.uklibretexts.org This is a reversible process, and using the alcohol as a solvent helps to drive the equilibrium towards the ester product. libretexts.orglibretexts.org A specific example for a closely related substrate, 1-methyl-1H-indole-3-carboxylic acid, describes its conversion to methyl 1-methyl-1H-indole-3-carboxylate by refluxing in methanol (B129727) with a catalytic amount of concentrated H₂SO₄. researchgate.net Alternatively, milder conditions can be employed using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). libretexts.org

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. Due to the low reactivity of carboxylic acids with amines under neutral conditions, which typically results in an acid-base reaction, coupling agents are often required. masterorganicchemistry.com Reagents such as DCC are effective for promoting amide bond formation. libretexts.orgmasterorganicchemistry.com Another common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by the reaction of the acyl chloride with the desired amine. libretexts.orglibretexts.org

The table below summarizes common methods for these transformations.

| Transformation | Reagent(s) | Typical Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux | Ester |

| Alcohol, DCC, DMAP (cat.) | Room Temperature | Ester | |

| Amidation | Amine, DCC | Room Temperature | Amide |

| 1. SOCl₂ 2. Amine | 1. Reflux 2. Varies | Amide |

Directed Functionalization of the Indole (B1671886) Core

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The regioselectivity of such reactions on 1,5-dimethyl-1H-indole-3-carboxylic acid is governed by the electronic effects of the existing substituents.

In general, electrophilic substitution on the indole ring preferentially occurs at the C3 position, as the nitrogen atom's lone pair provides significant stabilization to the cationic intermediate (the Wheland intermediate) formed during the attack at this site. quora.com However, in the title compound, the C3 position is already occupied by a carboxylic acid group.

The reactivity of the remaining positions is influenced by the interplay of the N1-methyl, C5-methyl, and C3-carboxylic acid groups.

The N1-methyl group is an electron-donating group through induction, which activates the indole ring towards electrophilic substitution, particularly enhancing the nucleophilicity of the C2 position.

The C5-methyl group is also an electron-donating group, activating the benzene (B151609) portion of the indole nucleus, primarily at the ortho (C4, C6) and para (C7, relative to the fusion) positions.

The C3-carboxylic acid group is an electron-withdrawing and deactivating group. youtube.com In standard aromatic systems, it acts as a meta-director. In the indole system, its deactivating effect reduces the reactivity of the pyrrole (B145914) ring, making the benzenoid ring positions (C4, C5, C6, C7) more competitive targets for substitution, depending on the reaction conditions.

The net effect is a complex reactivity pattern where substitution can be directed to various positions, often requiring specific catalysts or directing groups to achieve high regioselectivity. nih.gov

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the precise functionalization of otherwise unreactive positions on the indole scaffold. rsc.org For this compound, the unsubstituted positions are C2, C4, C6, and C7.

C2-Functionalization: While the C3 position is the most kinetically favored site for electrophilic attack on a simple indole, functionalization at C2 can be achieved. Rhodium(III)-catalyzed reactions, for instance, have been developed for the direct C2-alkylation of indoles using diazo compounds as the alkylating agent. mdpi.com

C4-Functionalization: The carboxylic acid group at C3 can serve as an effective directing group to facilitate C-H activation at the C4 position. nih.gov For example, rhodium(III)-catalyzed direct alkenylation of indole-3-carboxylic acids with various alkenes proceeds with high regioselectivity at the C4 position. researchgate.net

C6-Functionalization: Functionalization at the C6 position is less common but has been demonstrated. For example, rhodium-catalyzed C6-alkenylation has been achieved on indole systems where a directing group was placed at the C5 position. nih.gov

C7-Functionalization: The C7 position can be functionalized using a directing group strategy. Attaching a directing group, such as a pivaloyl or phosphine (B1218219) oxide group, to the indole nitrogen allows for transition-metal catalysts, like rhodium, to selectively activate the C7 C-H bond for reactions such as alkenylation and arylation. nih.govresearchgate.net

The following table summarizes selected regioselective functionalization methods applicable to substituted indoles.

| Position | Reaction Type | Catalyst / Key Reagent | Directing Group |

| C2 | Alkylation | [RhCpCl₂]₂ | N-Substituent (e.g., -Me) |

| C4 | Alkenylation | Rhodium(III) Catalyst | C3-Carboxylic Acid |

| C5 | Iodination | NIS / TFA | None (Radical Pathway) rsc.org |

| C5 | Olefination | Pd(OAc)₂ / S,O-Ligand | N-Substituent (on indoline) nih.govacs.org |

| C6 | Alkenylation | Rhodium(III) Catalyst | C5-Acyl nih.gov |

| C7 | Alkenylation | [CpRhCl₂]₂ / AgNTf₂ | N1-Pivaloyl researchgate.net |

| C7 | Arylation | Pd(OAc)₂ | N1-Phosphine Oxide nih.gov |

Transformations Involving the N1-Methyl Group and C5-Methyl Group

Beyond the indole core and the carboxylic acid, the methyl groups at the N1 and C5 positions offer additional handles for derivatization, although these are generally less explored than C-H functionalization of the ring itself.

N1-Methyl Group: Transformations targeting the N1-methyl group directly are not extensively documented for this specific class of indoles. In other heterocyclic systems, N-methyl groups can sometimes undergo oxidative demethylation. It is also conceivable that under certain conditions, the N1-methyl group could be a site for radical halogenation, though this would likely compete with reactions at other sites. The primary role of the N1-methyl group in the reported literature is as a permanent protecting group and an electronic modulator of the indole ring's reactivity. nih.gov

C5-Methyl Group: The C5-methyl group is a benzylic-type substituent and is therefore susceptible to oxidation and halogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or milder reagents such as manganese dioxide (MnO₂) can potentially oxidize the C5-methyl group to a formyl group (C5-CHO) or further to a carboxylic acid group (C5-COOH). Such transformations are fundamental in organic synthesis but would need to be optimized to avoid oxidation of the indole ring itself. researchgate.net

Halogenation: Radical halogenating agents, most notably N-Bromosuccinimide (NBS), can be used for the selective halogenation of benzylic positions, which would likely convert the C5-methyl group to a bromomethyl group (C5-CH₂Br). This halogenated intermediate is a versatile synthon for further nucleophilic substitution reactions.

Applications in Chemical Biology and Advanced Materials Research

Exploration as Molecular Probes for Biological Pathway Interrogation

While the direct application of 1,5-Dimethyl-1H-indole-3-carboxylic acid as a molecular probe for interrogating biological pathways is not extensively documented in current literature, the broader class of indole-3-carboxylic acids has been recognized for its potential in this area. These compounds can serve as foundational structures for developing probes to investigate biological processes. For instance, indole (B1671886) derivatives are known to interact with various biological targets, and the carboxylic acid moiety can be functionalized with reporter groups such as fluorophores or biotin (B1667282) to facilitate detection and tracking within a biological system. The methylation at the N-1 and C-5 positions would modulate the compound's lipophilicity and steric profile, potentially tuning its specificity and cell permeability for targeted pathway analysis. The inherent fluorescence of the indole scaffold, although modest, can also be exploited in the design of molecular probes.

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The indole-3-carboxylic acid framework is a fundamental building block in organic synthesis, prized for its versatility in constructing more elaborate molecular structures. beilstein-journals.org The presence of the carboxylic acid group provides a reactive handle for a wide array of chemical transformations.

Indole-3-carboxylic acids are pivotal starting materials for the synthesis of compounds with significant pharmacological potential. Research has demonstrated their use in creating novel therapeutics, including antagonists for various receptors. For example, derivatives of 1H-indole-3-carboxylic acid have been synthesized and identified as potent and selective antagonists for the 5-HT2C receptor, with some analogues exhibiting IC50 values in the nanomolar range. nih.gov Furthermore, the indole-3-carboxylic acid scaffold has been employed to develop angiotensin II receptor antagonists with antihypertensive properties. sci-hub.se The 1,5-dimethyl substitution pattern of the title compound offers a specific starting point for creating analogues with tailored pharmacological profiles, where the methyl groups can influence receptor binding and metabolic stability. The indole scaffold itself is a component of numerous approved drugs and is a focus of drug discovery for its wide range of biological activities. nih.gov

The chemical reactivity of the indole ring and the C-3 carboxylic acid group makes this compound a valuable precursor for the synthesis of complex fused heterocyclic systems. researchgate.netekb.eg The carboxylic acid can be readily converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions to form new rings. beilstein-journals.org This strategy is employed to construct polycyclic systems like indolo[3,2-c]quinolinones, which are of interest for their potential biological activities. rug.nl The synthesis of such complex structures often relies on the strategic functionalization of the indole core, and starting with a pre-functionalized indole like this compound can streamline the synthetic route. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies on Indole-3-carboxylic Acid Frameworks in Research Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. The indole-3-carboxylic acid framework has been extensively studied to elucidate the roles of its different components in molecular interactions.

Methylation of the indole core at the nitrogen (N-1) and on the benzene (B151609) ring (e.g., C-5) has profound effects on the molecule's properties and its ability to interact with biological targets.

N-Methylation: The methylation at the N-1 position removes the hydrogen bond donor capability of the indole nitrogen. This can be a critical factor in molecular recognition, as the N-H group is often involved in hydrogen bonding with receptor sites. nih.gov Removing this interaction can decrease binding affinity if it is a crucial contact point. Conversely, N-methylation increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. It also introduces a steric constraint that can influence the conformation of side chains attached to the indole ring, potentially leading to a more favorable or unfavorable binding pose.

C-5 Methylation: The methyl group at the C-5 position primarily adds steric bulk and increases lipophilicity in a specific region of the molecule. This can be advantageous if the target receptor has a hydrophobic pocket in that area. Studies on dopamine (B1211576) receptor ligands have shown that the position of substituents on the indole ring, such as a methoxy (B1213986) group at the C-5 or C-6 position, can influence binding affinity and selectivity for different receptor subtypes. nih.gov For instance, moving a methoxy group from the 5- to the 6-position resulted in similar affinities for D2 and D3 receptors in a specific series of indole-3-carboxylic acid derivatives. nih.gov

The combination of both N-1 and C-5 methylation in this compound creates a unique lipophilic and steric profile that is explored in the rational design of targeted bioactive molecules.

Table 1: Impact of Indole Ring Substitution on Dopamine Receptor Binding Affinity

| Compound | Substitution Pattern | D3 Ki (nM) | D2 Ki (nM) |

|---|---|---|---|

| 15a | 5-H | 2.0 | 44.4 |

| 15b | 5-OH | 4.0 | 33.6 |

| 15c | 5-OCH3 | 3.1 | 66.3 |

The carboxylic acid group at the C-3 position is a key functional group that plays a significant role in the binding of indole derivatives to their biological targets. Its acidic nature and ability to act as a hydrogen bond donor and acceptor make it a critical pharmacophore.

The carboxyl group is often involved in forming strong hydrogen bonds or salt bridges with basic amino acid residues (such as arginine or lysine) in the binding site of a protein. Studies on indole-2-carboxylic acid derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) have shown that the carboxyl group is essential for binding and inhibitory activity. sci-hub.se Its replacement with other groups like methyl, hydroxymethyl, or cyano leads to a loss of inhibition, highlighting its critical role. sci-hub.se

Furthermore, the carboxylate anion can participate in electrostatic interactions and coordinate with metal ions present in the active sites of metalloenzymes. sci-hub.se The planarity and electronic properties of the carboxylic acid can also contribute to favorable stacking interactions with aromatic residues in the binding pocket. In drug design, the carboxylic acid group is sometimes replaced by bioisosteres, such as tetrazoles, to modulate properties like acidity and metabolic stability while retaining the key binding interactions. drughunter.comnih.gov

Considerations in Agricultural Chemistry Research (e.g., Herbicidal Activity of Indole-3-carboxylic Acid Derivatives)

The indole-3-carboxylic acid scaffold is a subject of significant interest in agricultural chemistry, primarily due to its structural similarity to auxin, a class of vital plant hormones that regulate numerous aspects of plant growth and development. frontiersin.orgnih.gov This structural analogy allows for the design of indole-3-carboxylic acid derivatives that can function as either auxin mimics (agonists) or inhibitors (antagonists), thereby providing a powerful tool for weed control. frontiersin.org

Researchers have focused on developing these derivatives as novel herbicides. The strategy often involves creating compounds that interact with auxin receptors, such as the Transport Inhibitor Response 1 (TIR1) protein. frontiersin.orgnih.gov By binding to this receptor, these synthetic molecules can disrupt the normal hormonal balance, leading to uncontrolled growth and eventual death of the target weed species. Auxinic herbicides are particularly effective because they are typically more resistant to degradation by the plant's metabolic systems than the natural hormone, indole-3-acetic acid (IAA). frontiersin.orgnih.gov

A 2022 study published in Frontiers in Chemistry detailed the design, synthesis, and evaluation of a series of novel α-substituted indole-3-carboxylic acid derivatives as TIR1 antagonists. frontiersin.org The research demonstrated that many of these compounds exhibited significant herbicidal effects on both dicotyledonous and monocotyledonous weeds. frontiersin.orgnih.gov The effectiveness of these derivatives is concentration-dependent and varies with the specific chemical modifications made to the parent indole structure. frontiersin.orgnih.gov

The herbicidal activity is typically assessed by measuring the inhibition of root and shoot growth in target plants. For instance, in petri dish assays, certain derivatives have shown high inhibition rates against species like rape (Brassica napus) and barnyard grass (Echinochloa crus-galli). frontiersin.orgnih.gov Molecular docking studies suggest that the efficacy of these compounds is related to their ability to form stable interactions, such as π–π stacking and hydrogen bonds, with key amino acid residues within the TIR1 receptor protein. frontiersin.orgnih.gov This research expands the chemical space for developing new and effective auxin-mimicking herbicides. frontiersin.org

| Compound | Concentration (mg/L) | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Compound 10d | 100 | 96 | frontiersin.orgnih.gov |

| Compound 10d | 10 | 92 | frontiersin.orgnih.gov |

| Compound 10h | 100 | 95 | frontiersin.orgnih.gov |

| Compound 10h | 10 | 93 | frontiersin.orgnih.gov |

Data derived from a study on novel indole-3-carboxylic acid derivatives as TIR1 antagonists. frontiersin.orgnih.gov

Potential Applications in Materials Science (e.g., Optoelectronic Functional Materials)

The indole ring system, the core of this compound, is a promising building block for advanced materials, particularly in the field of organic optoelectronics. acs.org Indole and its derivatives are electron-rich heterocyclic compounds known for their unique photophysical and electrochemical properties, which are essential for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. ias.ac.iniaea.org

The electronic properties of indole derivatives can be finely tuned by introducing various substituent groups onto the indole core. nih.gov This chemical modification allows for the systematic alteration of key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and charge transport characteristics. ias.ac.in For example, attaching electron-donating or electron-withdrawing groups can shift the absorption and emission spectra, a critical factor in creating materials for specific functions, such as emitters or charge transporters in OLEDs. nih.gov

Research has demonstrated the use of indole-based compounds as high-performance materials in optoelectronic devices. One study reported the synthesis of an indole derivative, 8,8-bis(4-(1H-indol-1-yl)phenyl)-8H-indolo[3,2,1-de]acridine (BIPIA), which functions as a thermally stable hole transport material with a high triplet energy (2.95 eV). iaea.org These properties are crucial for fabricating efficient and long-lasting deep blue phosphorescent OLEDs, and a device using BIPIA achieved a high quantum efficiency of 19.3%. iaea.org

Furthermore, complex heterocyclic systems incorporating the indole motif, such as pyridopyrazino[2,3-b]indole derivatives, have been designed and synthesized. ias.ac.in These molecules exhibit intramolecular charge transfer (ICT) characteristics, leading to blue-green light emission. ias.ac.in Some of these derivatives also show aggregation-induced emission (AIE), a phenomenon where the material becomes more emissive in the solid state, which is highly desirable for bright and efficient OLEDs. ias.ac.in The favorable LUMO energy levels and good thermal stability of these indole-based systems suggest their potential as n-type (electron-transporting) materials. ias.ac.in

While direct applications of this compound in materials science are not yet extensively documented, its structure provides a versatile platform. The carboxylic acid group can be used for further chemical modifications, such as esterification to create polymers or attachment to other functional molecules, making it a valuable intermediate in the synthesis of novel optoelectronic materials. mdpi.com

| Compound | First Ionization Energy (eV) | Calculated Dipole Moment (D) | Max. UV-vis Absorption (λmax, nm) | Reference |

|---|---|---|---|---|

| Natural Indole | 7.9 | 2.177 | 270 | acs.org |

| External BN Indole I | 7.9 | 0.543 | 282 | acs.org |

| Fused BN Indole II | 8.05 | 1.512 | 292 | acs.org |

Comparison of electronic properties of natural indole and its BN isosteres, highlighting how structural changes impact characteristics relevant to materials science. acs.org

Q & A

Q. What are the common synthetic routes for preparing 1,5-Dimethyl-1H-indole-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted indole precursors. For example, derivatives of indole-3-carboxylic acid are often synthesized by refluxing 3-formyl-1H-indole-2-carboxylic acid with thiazolidinones or aminothiazoles in acetic acid with sodium acetate as a catalyst . Key steps include:

- Reagent selection : Sodium acetate (1.0 equiv) and acetic acid as solvent.

- Conditions : Reflux for 2.5–5 hours, followed by recrystallization from DMF/acetic acid mixtures.